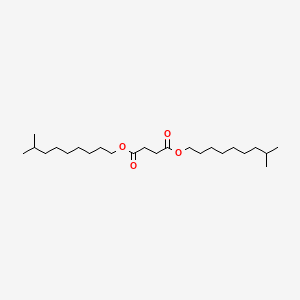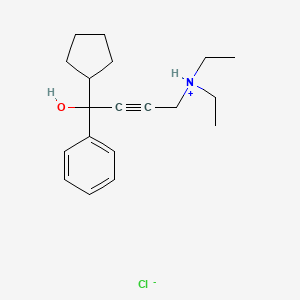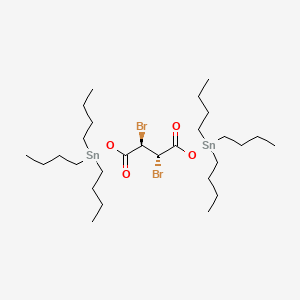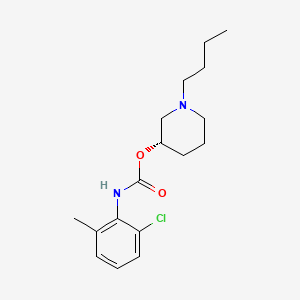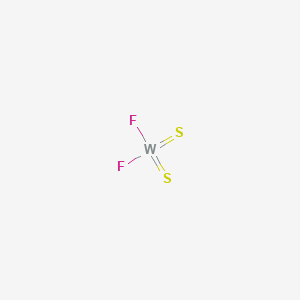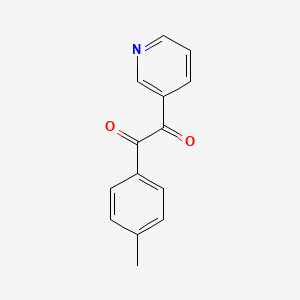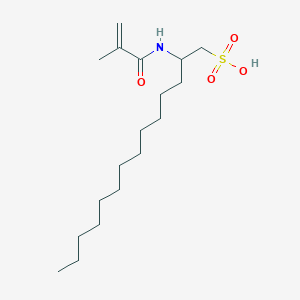
2-(2-Methylprop-2-enoylamino)tetradecane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methacryloylamino)-1-tetradecanesulfonic acid is a synthetic organic compound that belongs to the class of methacrylamide derivatives It is characterized by the presence of a methacryloyl group attached to an amino group, which is further connected to a tetradecanesulfonic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloylamino)-1-tetradecanesulfonic acid typically involves the reaction of methacryloyl chloride with 1-tetradecanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(Methacryloylamino)-1-tetradecanesulfonic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methacryloylamino)-1-tetradecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The methacryloyl group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methacryloylamino)-1-tetradecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials and hydrogels for tissue engineering and drug delivery.
Medicine: Investigated for its potential use in drug formulations and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 2-(Methacryloylamino)-1-tetradecanesulfonic acid involves its interaction with specific molecular targets and pathways. The methacryloyl group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and functionality to the resulting materials. The sulfonic acid group enhances the compound’s solubility and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Methacryloyl chloride: A precursor used in the synthesis of methacryloyl derivatives.
1-Tetradecanesulfonic acid: A sulfonic acid used in the synthesis of surfactants and detergents.
Methacrylamide: A related compound used in the synthesis of polymers and hydrogels.
Uniqueness
2-(Methacryloylamino)-1-tetradecanesulfonic acid is unique due to its combination of a methacryloyl group and a long-chain sulfonic acid. This combination imparts distinct chemical properties, such as enhanced solubility, reactivity, and the ability to form cross-linked networks. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H35NO4S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoylamino)tetradecane-1-sulfonic acid |
InChI |
InChI=1S/C18H35NO4S/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-24(21,22)23)19-18(20)16(2)3/h17H,2,4-15H2,1,3H3,(H,19,20)(H,21,22,23) |
InChI Key |
QFEUFDXZOOTKJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CS(=O)(=O)O)NC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


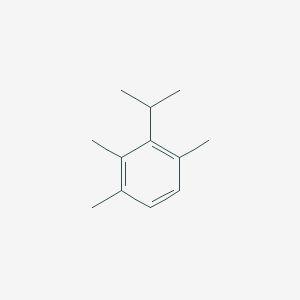
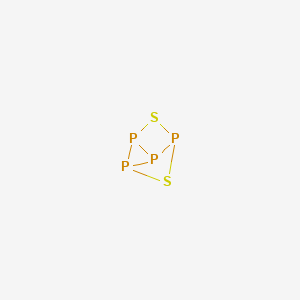
![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
methanone](/img/structure/B15343943.png)
